ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a benzoate moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts under basic conditions.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Benzoic Acid Derivative: The acetylated piperazine derivative is coupled with ethyl 4-aminobenzoate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods ensure high conversion rates and selectivity, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or benzoate derivatives.
Scientific Research Applications
ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: A similar compound with a piperidine ring, used as a local anesthetic.
Lidocaine: Another local anesthetic with a similar structure but different pharmacological properties.
Uniqueness
ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE is unique due to its specific combination of a piperazine ring and a benzoate moiety, which imparts distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
ethyl 4-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-19-9-11-20(12-10-19)13-16(21)18-15-7-5-14(6-8-15)17(22)23-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXSDOSLPIOYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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